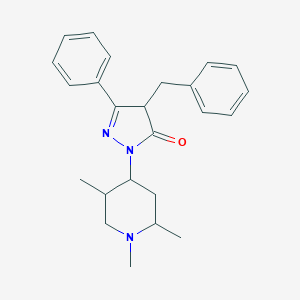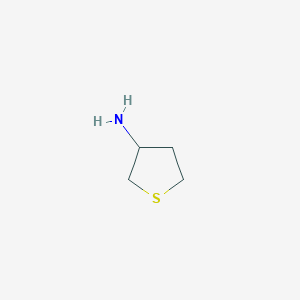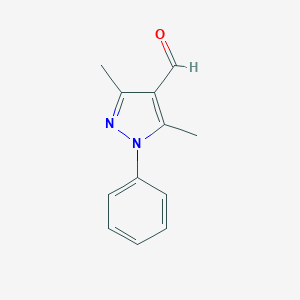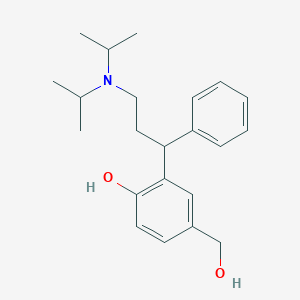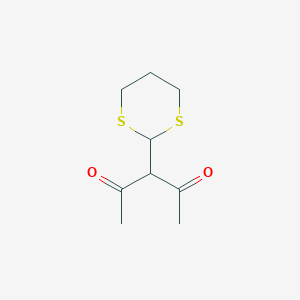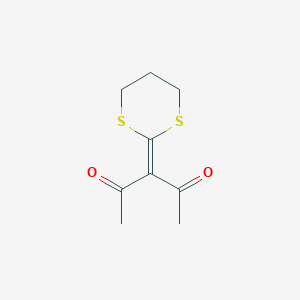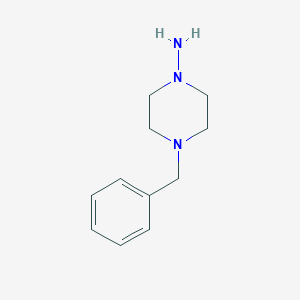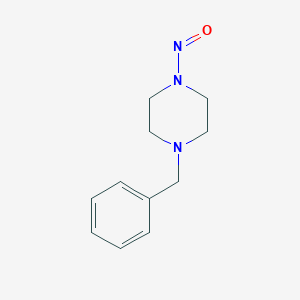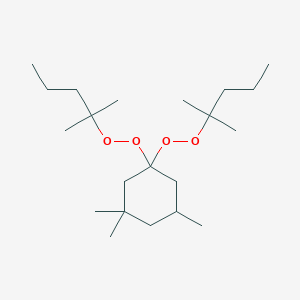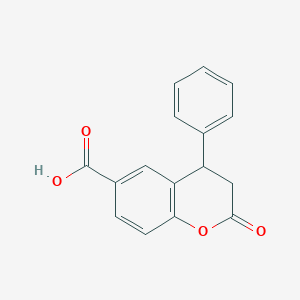
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin
Descripción general
Descripción
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin, also known as this compound, is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Biological Significance
Coumarins, a significant family of natural compounds, are crucial in synthetic organic chemistry and exhibit diverse biological activities. Hydroxycoumarins, for instance, are known for their physical, chemical, and biological properties, playing a role in fields such as genetics, pharmacology, and microbiology (Yoda, 2020). Their structure-activity relationships have been extensively studied, revealing their potential in anti-HIV, antitumor, anti-inflammatory, and analgesic activities, among others (Zhu & Jiang, 2018).
Advances in Drug Discovery
In the realm of drug discovery, the enzyme carbonic anhydrase has been targeted using coumarins for treating various conditions, including edema, glaucoma, and seizures. The structural versatility of coumarins allows for the rational design and development of inhibitors with high specificity and efficacy (Supuran, 2017). Similarly, cinnamic acid derivatives, related to coumarins, have shown promise in anticancer research, underscoring the therapeutic potential of coumarin-based compounds (De, Baltas, & Bedos-Belval, 2011).
Exploration of Synthetic Pathways
The synthesis of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin and related compounds involves exploring various synthetic pathways to achieve selective modifications and enhance their biological activity. Studies have detailed synthetic approaches to unsymmetrically substituted dihydroxycoumarins, highlighting the importance of such compounds in drug development (Fatykhov et al., 2020).
Modulation of Cellular Signalling
The modulation of cellular signalling pathways is another critical area of research involving coumarins. Scopoletin, a coumarin derivative, has been shown to impact multiple signalling pathways, including those related to anti-inflammation and anti-tumorigenesis, suggesting a broad therapeutic potential (Sakthivel et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin are currently unknown. This compound is a specialty product for proteomics research
Pharmacokinetics
Its molecular weight is 268.26 , which suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Propiedades
IUPAC Name |
2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h1-8,12H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIYMVVVMUZHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432569 | |
| Record name | 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356782-33-7 | |
| Record name | 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


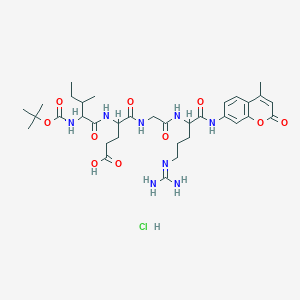
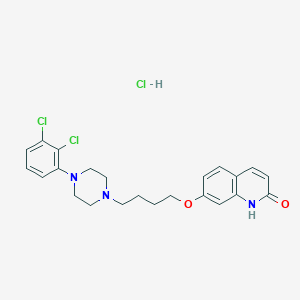
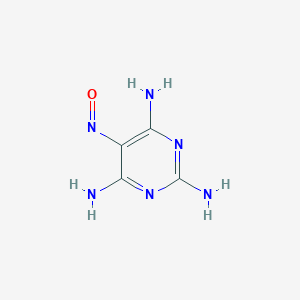
![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)
